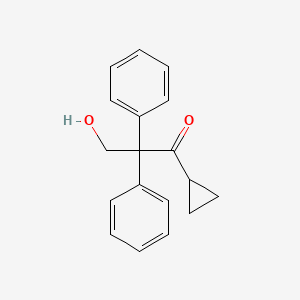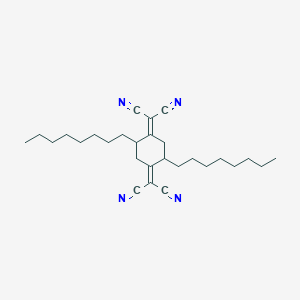
2,2'-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile typically involves the reaction of 2,5-dioctylcyclohexane-1,4-dione with malononitrile in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the final product.
化学反应分析
Types of Reactions
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicyanoquinodimethane derivatives, while reduction can produce dicyanoalkanes.
科学研究应用
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating electron transfer processes in organic electronic devices. In biological systems, its derivatives may interact with cellular components, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
- 2,2’-(2,5-Dimethyl-2,5-cyclohexadiene-1,4-diylidene)dimalononitrile
- 2,2’-(2,5-Cyclohexadiene-1,4-diylidene)dimalononitrile
- 2,2’-(2-Dodecylcyclohexa-2,5-diene-1,4-diylidene)dipropanedinitrile
Uniqueness
2,2’-(2,5-Dioctylcyclohexane-1,4-diylidene)dipropanedinitrile is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and improved film-forming abilities, making it particularly suitable for applications in organic electronics and materials science.
属性
CAS 编号 |
88702-74-3 |
|---|---|
分子式 |
C28H40N4 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
2-[4-(dicyanomethylidene)-2,5-dioctylcyclohexylidene]propanedinitrile |
InChI |
InChI=1S/C28H40N4/c1-3-5-7-9-11-13-15-23-17-28(26(21-31)22-32)24(16-14-12-10-8-6-4-2)18-27(23)25(19-29)20-30/h23-24H,3-18H2,1-2H3 |
InChI 键 |
VHVGROGOKLLRHX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1CC(=C(C#N)C#N)C(CC1=C(C#N)C#N)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


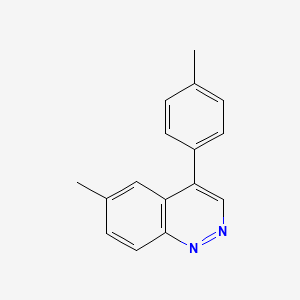
![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)
oxophosphanium](/img/structure/B14381320.png)
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
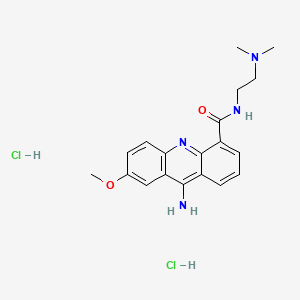
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
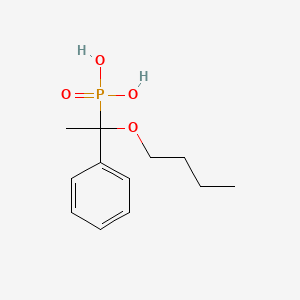
![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
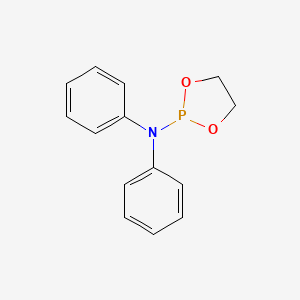
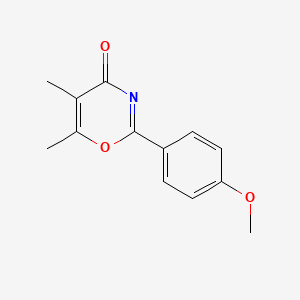
![{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene](/img/structure/B14381369.png)


